REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[C:4]([CH3:9])[N:3]=1.[NH:10]1[CH2:15][CH2:14][S:13](=[O:17])(=[O:16])[CH2:12][CH2:11]1.C(N(CC)CC)C.O>C(O)(C)C>[Cl:1][C:2]1[N:7]=[C:6]([N:10]2[CH2:15][CH2:14][S:13](=[O:17])(=[O:16])[CH2:12][CH2:11]2)[CH:5]=[C:4]([CH3:9])[N:3]=1
|
Name
|
|
Quantity
|
579 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC(=N1)Cl)C
|
Name
|
|
Quantity
|
480 mg
|
Type
|
reactant
|
Smiles
|
N1CCS(CC1)(=O)=O
|
Name
|
|
Quantity
|
0.99 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
the mixture of the regioisomers
|
Type
|
EXTRACTION
|
Details
|
were extracted with ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=CC(=N1)N1CCS(CC1)(=O)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 364 mg | |
YIELD: PERCENTYIELD | 39% | |
YIELD: CALCULATEDPERCENTYIELD | 39.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |